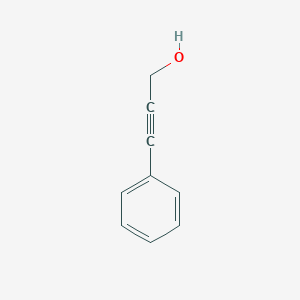

3-Phenyl-2-propyn-1-ol

説明

Overview of 3-Phenyl-2-propyn-1-ol as a Key Organic Intermediate

As a key organic intermediate, this compound serves as a foundational molecule for the synthesis of more complex compounds. guidechem.comcymitquimica.com Its structure, which incorporates both a hydrophobic phenyl group and a hydrophilic hydroxyl group, makes it a versatile component in the construction of diverse molecular architectures. cymitquimica.com The presence of the alkyne (carbon-carbon triple bond) functional group is particularly significant, as it allows for a variety of addition and coupling reactions. cymitquimica.com

The physical and chemical properties of this compound are well-documented, providing a solid basis for its application in targeted chemical syntheses.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H8O | guidechem.comnih.govfishersci.pt |

| Molecular Weight | 132.16 g/mol | nih.gov |

| Appearance | Clear colorless to yellow liquid | guidechem.comthermofisher.com |

| Boiling Point | 129-130 °C at 10 mmHg | fishersci.ptchemicalbook.com |

| Density | 1.078 g/mL | fishersci.pt |

| Refractive Index | 1.5867 | fishersci.pt |

| Solubility | Soluble in ether, acetone, benzene, chloroform, ethyl acetate, and methanol (B129727) | fishersci.ptfishersci.at |

Significance in Modern Organic Synthesis

The significance of this compound in modern organic synthesis lies in its ability to participate in a wide array of chemical reactions. guidechem.com These include oxidation, reduction, and substitution, enabling the creation of a diverse range of derivatives. guidechem.com The triple bond is a key site of reactivity, readily undergoing reactions like nucleophilic additions. cymitquimica.com

One notable application is in the synthesis of heterocyclic compounds. For instance, it is a precursor in the one-pot synthesis of 3-substituted-4H- guidechem.comchemicalbook.comtriazolo[5,1-c] guidechem.comresearchgate.netoxazin-6(7H)-ones through a sequence of esterification, substitution, and cycloaddition reactions. researchgate.net Propargyl alcohols like this compound are valuable in synthesizing bioactive heterocycles due to the reactivity of the triple bond and the ability to form propargylic carbocations. researchgate.net

Interdisciplinary Research Relevance (e.g., Pharmaceuticals, Materials Science)

The utility of this compound extends beyond traditional organic synthesis into interdisciplinary research areas.

In pharmaceutical research , it serves as a crucial building block for the synthesis of potential drug candidates. guidechem.com Its structural motifs are found in various biologically active compounds. guidechem.com The ability to use this compound to create complex heterocyclic structures is particularly relevant, as these scaffolds are common in many pharmaceuticals. researchgate.net For example, it has been used in the synthesis of nitrogen/oxygen-based heterocycles, which are of great interest in drug discovery. researchgate.net

In materials science , the rigid structure and reactive nature of this compound make it a candidate for the development of new materials. The phenyl ring can influence self-assembly and hydrogen bonding patterns in molecular systems. researchgate.net Studies have shown that the phenyl ring can act as a proton-acceptor, leading to different molecular packing through O-H···π interactions, which is a key consideration in the design of novel materials with specific properties. researchgate.net

Furthermore, this compound and its derivatives have shown potential in agrochemicals , with some demonstrating inhibitory effects on nitrification in soil, as well as potential bactericidal and fungicidal activity. guidechem.comchemicalbook.com It is also used as a fragrance ingredient in perfumes and personal care products. guidechem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-phenylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITUNGCLDSFVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074543 | |

| Record name | 3-Phenyl-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-58-1 | |

| Record name | 3-Phenyl-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-ol, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenyl 2 Propyn 1 Ol and Its Derivatives

Established Synthetic Routes

Traditional methods for synthesizing aryl alkynols like 3-phenyl-2-propyn-1-ol are dominated by powerful carbon-carbon bond-forming reactions, including palladium-catalyzed cross-coupling and nucleophilic addition reactions.

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds, extensively used to synthesize arylalkynes. libretexts.org The reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orggold-chemistry.org

The general mechanism proceeds via two interconnected catalytic cycles. libretexts.org The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. Simultaneously, the copper cycle involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The final step is a reductive elimination that yields the arylalkyne product and regenerates the Pd(0) catalyst. libretexts.org

While highly effective, a common drawback of the traditional Sonogashira reaction is the potential for unwanted side reactions, such as the homocoupling of the terminal alkyne, which is promoted by the copper co-catalyst. gold-chemistry.orgnih.gov This has led to the development of copper-free Sonogashira protocols. nih.gov

Table 1: Examples of Sonogashira Coupling for Synthesis of 3-Aryl-2-propyn-1-ol Derivatives

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Yield (%) | Reference |

| 2,4-Difluoroiodobenzene | Propargyl Alcohol | Pd(PPh₃)₂Cl₂, CuI | DIPA/THF | 67 | nih.gov |

| 2,3-Dimethoxyiodobenzene | Propargyl Alcohol | Pd(PPh₃)₂Cl₂, CuI | DIPA/THF | 58 | nih.gov |

| 2,4-Dimethoxyiodobenzene | Propargyl Alcohol | Pd(PPh₃)₂Cl₂, CuI | DIPA/THF | 92 | nih.gov |

| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, P(p-tol)₃ | DBU/THF | High | nih.gov |

The synthesis of propargyl alcohols is readily achieved through the 1,2-nucleophilic addition of an acetylide anion to an aldehyde or ketone. rsc.org For the synthesis of this compound, this involves the reaction of a phenylacetylide nucleophile with formaldehyde.

The phenylacetylide is typically generated in situ by deprotonating phenylacetylene (B144264) with a strong base. Organometallic reagents, such as Grignard reagents (e.g., phenylmagnesium bromide, followed by reaction with acetylene) or organolithium reagents, are commonly employed. masterorganicchemistry.comsigmaaldrich.com The resulting nucleophilic acetylide then attacks the electrophilic carbonyl carbon of formaldehyde. youtube.comyoutube.com A subsequent acidic workup protonates the intermediate alkoxide to yield the final primary alcohol, this compound. youtube.comaskfilo.com

Table 2: General Scheme for Nucleophilic Addition

| Step | Reactants | Product | Description |

| 1 | Phenylacetylene + Strong Base (e.g., n-BuLi) | Phenylacetylide Anion | Formation of the nucleophile. |

| 2 | Phenylacetylide Anion + Formaldehyde | Intermediate Alkoxide | Nucleophilic attack on the carbonyl. masterorganicchemistry.com |

| 3 | Intermediate Alkoxide + Acid (e.g., H₃O⁺) | This compound | Protonation to yield the final alcohol. askfilo.com |

A specific and highly relevant example of the Sonogashira coupling for producing this compound is the reaction between iodobenzene (B50100) and propargyl alcohol. nih.gov This method directly couples the phenyl group from iodobenzene to the terminal alkyne of propargyl alcohol.

The reaction is catalyzed by a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II), and co-catalyzed by a copper(I) salt like copper(I) iodide. nih.gov An amine base, typically diisopropylamine (B44863) (DIPA) or triethylamine, is used to neutralize the hydrogen iodide formed during the reaction and to facilitate the formation of the copper acetylide. nih.govscispace.com This approach is advantageous as it utilizes commercially available starting materials to construct the target molecule in a single, efficient step.

Table 3: Typical Conditions for Synthesis from Iodobenzene and Propargyl Alcohol

| Component | Example Reagent | Role |

| Aryl Halide | Iodobenzene | Phenyl group source |

| Alkyne | Propargyl Alcohol | Propynol backbone source |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Primary cross-coupling catalyst libretexts.org |

| Copper Co-catalyst | CuI | Facilitates acetylide formation libretexts.org |

| Base | Diisopropylamine (DIPA) | Acid scavenger, reaction medium |

| Solvent | Tetrahydrofuran (THF) | Co-solvent |

Advanced and Green Synthesis Approaches

Reflecting the broader goals of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for synthesizing this compound and its derivatives. These approaches aim to minimize the use of hazardous organic solvents and toxic metals.

Performing organic reactions in water instead of volatile organic solvents is a key objective of green chemistry. acsgcipr.org Micellar catalysis has emerged as a powerful technique to facilitate reactions of hydrophobic substrates in aqueous environments. mdpi.com Surfactants form micelles in water, creating a lipophilic (hydrophobic) core that can solubilize organic reactants, effectively creating a "microreactor" where the reaction can proceed at high concentration. acsgcipr.orgnih.gov

This technology has been successfully applied to Sonogashira couplings. acsgcipr.org Using "designer" surfactants like TPGS-750-M or Nok allows the palladium-catalyzed coupling of aryl halides and terminal alkynes to be performed in water, often at room temperature and with lower catalyst loadings. acsgcipr.org This approach not only reduces reliance on organic solvents but can also enhance reaction rates and simplify product isolation. mdpi.comnih.gov

Table 4: Key Features of Micellar Catalysis in Synthesis

| Feature | Description | Reference |

| Reaction Medium | Water is used as the bulk solvent, reducing organic waste. | acsgcipr.org |

| Mechanism | Surfactants form micelles, creating hydrophobic pockets for the reaction. | nih.gov |

| Benefits | Eliminates need for organic solvents, allows for lower catalyst loadings, and can increase reaction rates. | acsgcipr.orgmdpi.com |

| Common Surfactants | TPGS-750-M, Nok, PTS | acsgcipr.org |

While palladium catalysis is highly efficient, the cost and toxicity of heavy metals are significant drawbacks. This has spurred the development of metal-free alternatives. One promising strategy involves the use of hypervalent iodine reagents for the alkynylation of other molecules. nih.gov For instance, a direct C(sp²)-H alkynylation of aldehydes with hypervalent iodine alkynylation reagents can produce ynones under metal-free conditions. nih.gov While this specific method yields a ketone, related strategies are being explored for the synthesis of propargyl alcohols.

Another approach is the use of organocatalysts. N-heterocyclic carbenes (NHCs) have been shown to catalyze the alkynylation of aldehydes, providing a metal-free pathway to propargyl ketones. researchgate.net Research in this area is ongoing, with the goal of developing efficient, metal-free catalytic systems for the direct synthesis of propargyl alcohols like this compound. These methods represent a shift towards more sustainable and economical synthetic practices in organic chemistry. nih.gov

Stereoselective Synthesis of Enantiomeric Forms

The controlled synthesis of specific stereoisomers of this compound derivatives is a critical area of research, enabling the production of enantiomerically pure compounds for various applications. Asymmetric synthesis, in particular, allows for the selective formation of one enantiomer over the other, a process quantified by the enantiomeric excess (ee).

Asymmetric Synthesis of Chiral Derivatives (e.g., (S)-(-)-1,3-Diphenyl-2-propyn-1-ol)

The asymmetric addition of terminal alkynes to aldehydes is a powerful and direct method for the synthesis of chiral propargylic alcohols. A variety of chiral catalysts and ligands have been developed to facilitate this transformation with high enantioselectivity. One notable approach involves the use of chiral ligands to direct the stereochemical outcome of the reaction between phenylacetylene and benzaldehyde (B42025) to produce enantiomerically enriched 1,3-diphenyl-2-propyn-1-ol (B158054).

Detailed research has demonstrated the efficacy of camphor-based Schiff base ligands in promoting the enantioselective addition of phenylacetylene to aldehydes. In a specific example, a chiral Schiff base ligand derived from (1R)-camphor was found to be an excellent catalyst for this reaction. When benzaldehyde was used as the substrate, the reaction yielded (R)-1,3-diphenylprop-2-yn-1-ol with a superior enantioselectivity of 82% ee. researchgate.net This method operates without the need for achiral additives or commonly used titanium(IV) isopropoxide. researchgate.net

Further optimization of reaction conditions, such as solvent and catalyst loading, has been shown to significantly influence both the yield and the enantiomeric excess of the product. For instance, in the synthesis of (R)-1,3-diphenylprop-2-yn-1-ol, toluene (B28343) was identified as the optimal solvent. researchgate.net Increasing the catalyst loading from 10 mol% to 20 mol% led to an improved enantiomeric excess of 91% with a high yield of 97% in a shorter reaction time. researchgate.net

Another effective catalyst system employs ephedrine-derived sulfamide-amine alcohol. This catalyst facilitates the asymmetric addition of phenylacetylene to aldehydes at room temperature, affording the corresponding propargylic alcohols in high yields (up to 99%) and with good enantioselectivities (up to 84% ee). researchgate.net The choice of solvent was also found to be crucial in this system, with diethyl ether providing the best results. researchgate.net

The table below summarizes the key findings for the asymmetric synthesis of 1,3-diphenyl-2-propyn-1-ol using a camphor-based Schiff base ligand.

Table 1: Optimization of the Asymmetric Addition of Phenylacetylene to Benzaldehyde

| Entry | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Configuration |

| 1 | 20 | Toluene | 97 | 91 | R |

| 2 | 20 | Hexane | - | 82 | R |

| 3 | 10 | Toluene | - | 82 | R |

These findings underscore the importance of the chiral ligand and reaction conditions in achieving high enantioselectivity in the synthesis of chiral derivatives of this compound. The ability to selectively synthesize either the (R) or (S) enantiomer is crucial for applications where specific stereochemistry is required.

Reactivity and Mechanistic Investigations of 3 Phenyl 2 Propyn 1 Ol

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond is the most reactive site in the 3-phenyl-2-propyn-1-ol molecule, serving as a hub for transformations that build molecular complexity.

Addition Reactions Across the Triple Bond

The π-bonds of the alkyne are readily attacked by both electrophiles and nucleophiles, leading to the formation of a range of unsaturated and saturated products.

Hydration: The acid-catalyzed addition of water across the triple bond of alkynes, known as hydration, typically follows Markovnikov's rule. For a terminal alkyne, this would yield a methyl ketone. In the case of this compound, an internal alkyne, the regioselectivity is influenced by the electronic effects of the phenyl and hydroxymethyl substituents. The reaction proceeds via the formation of a vinyl carbocation intermediate. The addition of a proton to the alkyne can occur at either of the sp-hybridized carbons. The stability of the resulting carbocation determines the final product. Attack of water on the carbocation, followed by tautomerization of the initially formed enol, yields a ketone. Given the phenyl group's ability to stabilize an adjacent positive charge, the reaction is expected to produce primarily 1-phenyl-1-hydroxy-2-propanone.

Hydrocarboxylation: This reaction involves the addition of a hydrogen atom and a carboxyl group across the triple bond. Palladium-catalyzed hydrocarboxylation of alkynes with formic acid as the CO source provides access to α,β-unsaturated carboxylic acids. For this compound, this process would be expected to yield (E)- and (Z)-3-phenyl-3-(hydroxymethyl)propenoic acid, with the stereoselectivity being dependent on the specific catalyst and reaction conditions employed.

| Reaction | Reagents | Expected Major Product |

| Hydration | H₂O, H₂SO₄ (catalyst) | 1-Phenyl-1-hydroxy-2-propanone |

| Hydrocarboxylation | HCOOH, Pd catalyst | (E/Z)-3-Phenyl-3-(hydroxymethyl)propenoic acid |

The electrophilic halogenation of propargyl alcohols like this compound is a versatile method for synthesizing various halo-substituted enones. researchgate.net The reaction pathway and resulting product distribution are highly dependent on the reaction conditions and the nature of the halogenating agent. researchgate.net

α-Haloenone Formation: In the presence of certain metal catalysts, the reaction can proceed through a Meyer-Schuster-like rearrangement. The alkyne is activated by the electrophilic halogen, followed by attack of the hydroxyl group and rearrangement to yield an α-halo-α,β-unsaturated ketone.

β-Haloenone Formation: Alternatively, direct anti-addition of a halogen and a hydroxyl equivalent (from water or the alcohol itself) across the triple bond can occur. This is followed by oxidation or rearrangement to furnish a β-haloenone. For instance, treatment with N-bromosuccinimide (NBS) in the presence of a silver catalyst can lead to the formation of β-bromoenones.

The regioselectivity is a key consideration in these reactions, with the phenyl group directing the initial electrophilic attack.

| Halogenating Agent | Catalyst/Conditions | Product Type |

| N-Bromosuccinimide (NBS) | Silver Nitrate (AgNO₃) | β-Bromoenone |

| Iodine Monochloride (ICl) | Gold(I) Chloride (AuCl) | α-Iodoenone |

While the electron-rich alkyne is more predisposed to electrophilic attack, nucleophilic additions can occur, particularly when the alkyne is activated by an adjacent electron-withdrawing group. In this compound, the phenyl group provides some activation. Softer nucleophiles are generally more effective for this type of reaction. acs.org

For instance, the conjugate addition of thiols (thiol-yne reaction) or amines (amino-yne reaction) can proceed, often catalyzed by a base or a transition metal. bham.ac.uk The reaction typically involves the attack of the nucleophile on one of the alkyne carbons, with subsequent protonation to yield a vinyl sulfide (B99878) or enamine, respectively. The regioselectivity of the attack is governed by the electronic and steric influences of the phenyl and hydroxymethyl groups.

| Nucleophile | Catalyst | Product Type |

| Thiophenol | Sodium Ethoxide | Vinyl sulfide |

| Aniline | Copper(I) Iodide | Enamine |

Cycloaddition Reactions

The alkyne moiety of this compound can participate as a 2π-electron component in various cycloaddition reactions, providing a powerful tool for the synthesis of heterocyclic compounds.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org In this reaction, the terminal alkyne of a substrate reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form the triazole ring. nih.gov

This compound serves as an excellent substrate for this transformation. researchgate.net For example, its reaction with benzyl (B1604629) azide, catalyzed by copper(I) iodide, proceeds smoothly to yield 1-benzyl-4-(phenyl(hydroxymethyl))-1H-1,2,3-triazole. This reaction is characterized by its high yield, mild reaction conditions, and exceptional functional group tolerance, making it a widely used ligation strategy in medicinal chemistry and materials science. nih.gov

A one-pot synthesis has been developed where this compound reacts sequentially with chloroacetyl chloride and then sodium azide to form a bicyclic 1,2,3-triazole-fused oxazinone. researchgate.net This cascade process involves esterification, substitution, and finally, an intramolecular 1,3-dipolar cycloaddition. researchgate.net

| Azide Component | Catalyst System | Product |

| Benzyl Azide | Copper(I) Iodide (CuI), DIPEA | 1-benzyl-4-(phenyl(hydroxymethyl))-1H-1,2,3-triazole |

| Sodium Azide (in a one-pot reaction with Chloroacetyl chloride) | None (intramolecular) | 3-phenyl-4H- researchgate.netuchicago.eduaskfilo.comtriazolo[5,1-c] nih.govresearchgate.netoxazin-6(7H)-one |

Dehydro-Diels-Alder Reactions

The Dehydro-Diels-Alder (DDA) reaction is a powerful transformation for the synthesis of substituted aromatic and heteroaromatic ring systems. It typically involves the reaction of a diyne with a third alkyne (a "diynophile"). A variation, the thermal dehydrogenative dehydro-Diels-Alder (DDDA) reaction, has been explored for its potential to form complex polycyclic aromatic compounds. core.ac.uk

In the context of exploring the scope of DDDA reactions, this compound has been utilized as a reactant. core.ac.uk These reactions are typically carried out under thermal conditions and can proceed through divergent mechanistic pathways, including radical processes or unimolecular elimination of hydrogen, to yield naphthalene (B1677914) or dihydronaphthalene derivatives. core.ac.uk The specific role of this compound in these complex cycloadditions highlights its utility as a synthon for constructing elaborate aromatic frameworks. core.ac.uk

Reactions Involving the Hydroxyl Functional Group

The primary hydroxyl group in this compound is a key site for various chemical modifications, including oxidation to carbonyl compounds, substitution, and derivatization for protection or functionalization.

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. In the case of this compound, oxidation of the hydroxyl group yields 3-phenyl-2-propynal, a valuable α,β-unsaturated alkynal. Traditional methods often rely on stoichiometric heavy metal oxidants, which generate significant waste. core.ac.uk Modern methods focus on milder, catalytic systems that are more environmentally benign.

Catalytic systems employing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a co-catalyst have proven highly effective for the selective and mild oxidation of propargylic alcohols. core.ac.uknih.govrsc.org These reactions can be performed at room temperature using a terminal oxidant like calcium hypochlorite (B82951) or molecular oxygen, often in the presence of a metal co-catalyst. nih.govrsc.org For instance, this compound can be successfully converted to 3-phenyl-2-propynal in excellent yield using a system of copper(I) iodide, 4-dimethylaminopyridine (B28879) (DMAP), and TEMPO under an oxygen atmosphere. rsc.org This method demonstrates high chemoselectivity, leaving the sensitive alkyne and phenyl groups intact. rsc.org

Table 1: Catalytic Systems for the Oxidation of this compound

| Catalyst System | Oxidant | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| TEMPO / Ca(OCl)₂ | Ca(OCl)₂ | Dichloromethane | 3-Phenyl-2-propynal | High | nih.gov |

| CuI / DMAP / TEMPO | O₂ (balloon) | Acetonitrile | 3-Phenyl-2-propynal | Excellent | rsc.org |

The hydroxyl group of this compound can be replaced by various nucleophiles in substitution reactions. As a propargylic alcohol, its reactivity is enhanced due to the stability of the potential propargylic carbocation intermediate, which is stabilized by the adjacent alkyne and phenyl ring.

Nucleophilic propargylic substitution is a key method for forming new carbon-carbon and carbon-heteroatom bonds. The hydroxyl group is a poor leaving group, so it typically requires activation, often by protonation under acidic conditions or by conversion to a better leaving group, such as a tosylate. The reaction can then proceed through an Sₙ1-like or Sₙ2-like mechanism.

In the case of primary and secondary propargylic alcohols, the reaction often proceeds with an inversion of configuration if a chiral center is present, a phenomenon known as the Walden inversion. researchgate.net While this compound is achiral, understanding this principle is crucial for analogous chiral substrates. Catalytic systems, such as those using phosphomolybdic acid, have been developed to facilitate the substitution of propargylic alcohols with a variety of nucleophiles, including alcohols, thiols, and amines, to form the corresponding ethers, thioethers, and propargylamines.

Table 2: Representative Nucleophilic Propargylic Substitutions

| Nucleophile | Product Type |

|---|---|

| R-OH (Alcohol) | Propargyl Ether |

| R-SH (Thiol) | Propargyl Thioether |

| R₂NH (Amine) | Propargylamine |

To perform reactions at other sites of the molecule, such as the alkyne or the phenyl ring, it is often necessary to temporarily protect the reactive hydroxyl group. A protecting group must be easy to install, stable to the subsequent reaction conditions, and easy to remove selectively.

Common strategies for protecting the hydroxyl group of this compound involve its conversion to an ether, ester, or silyl (B83357) ether. Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are particularly common due to their ease of formation and cleavage under specific conditions (e.g., using a fluoride (B91410) source like TBAF). Esterification with acyl chlorides or anhydrides can form acyl protecting groups like acetyl (Ac) or benzoyl (Bz), which are removable by hydrolysis under acidic or basic conditions.

Table 3: Common Protecting Groups for the Hydroxyl Function

| Protecting Group Class | Example | Abbreviation | Introduction Reagent | Removal Conditions |

|---|---|---|---|---|

| Silyl Ether | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | F⁻ (e.g., TBAF), Acid |

| Ether | Benzyl | Bn | BnBr, Base | Hydrogenolysis (H₂, Pd/C) |

| Ester | Acetyl | Ac | Ac₂O or AcCl, Base | Acid or Base Hydrolysis |

Substitution Reactions

Rearrangement Reactions

Propargylic alcohols are known to undergo characteristic rearrangement reactions, particularly under acidic conditions. The most prominent of these is the Meyer-Schuster rearrangement.

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones and aldehydes, respectively. For a primary propargylic alcohol like this compound, the reaction would be expected to yield an α,β-unsaturated aldehyde.

The mechanism involves the protonation of the hydroxyl group, followed by its departure as water to form a resonance-stabilized carbocation. A 1,3-hydride shift (or a sequence involving nucleophilic attack by water followed by tautomerization) then occurs, leading to an enol intermediate. This enol rapidly tautomerizes to the more stable carbonyl compound. A competing reaction for tertiary alcohols is the Rupe rearrangement, which yields α,β-unsaturated ketones via a different enyne intermediate, but this is not the expected pathway for a primary alcohol. The Meyer-Schuster rearrangement is a valuable method for converting propargylic alcohols into enones and enals, which are important intermediates in organic synthesis.

Meyer-Schuster Rearrangement and its Catalytic Variants (e.g., Gold(I)-catalyzed)

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org For primary propargyl alcohols like this compound, this rearrangement typically yields α,β-unsaturated aldehydes. The conventional mechanism involves the protonation of the alcohol, a rate-determining 1,3-shift of the protonated hydroxyl group, and subsequent keto-enol tautomerism to form the final product. wikipedia.org

While strong acids can induce this rearrangement, the use of transition metal catalysts offers milder conditions and can prevent competing side reactions. wikipedia.org Gold(I) catalysts, in particular, have proven highly effective for this transformation. The gold(I)-catalyzed Meyer-Schuster rearrangement of this compound converts it to cinnamaldehyde (B126680). rsc.org

A computational and experimental study on the gold(I)-catalyzed rearrangement of 1-phenyl-2-propyn-1-ol (B147433) (a secondary alcohol isomer) revealed an unexpected mechanistic pathway involving a gold-oxetene intermediate formed via a 4-endo-dig cyclization. rsc.org This mechanism's favorability was found to be dependent on the counterion and the polarity of the solvent. rsc.org For the rearrangement of this compound, catalysts such as (NHC)-Au-OTf (where NHC is an N-heterocyclic carbene) have been employed. The reaction progress can be monitored by ¹H NMR, tracking the conversion of the starting material to cinnamaldehyde. rsc.org

Research has shown that the choice of catalyst, counterion, and solvent significantly impacts the reaction's efficiency. For instance, the catalytic activity for the rearrangement of a similar substrate, 1-phenyl-2-propyn-1-ol, was evaluated under various conditions. rsc.org

Table 1: Gold(I)-Catalyzed Meyer-Schuster Rearrangement of 1-Phenyl-2-propyn-1-ol to Cinnamaldehyde

| Catalyst Precursor | Additive (1.1 eq) | Solvent | Conversion after 30 min (%) |

| 1-Cl | AgTFA | Toluene (B28343) | 69 |

| 1-Cl | AgBF₄ | Toluene | 99 |

| 1-Cl | AgOTf | Toluene | >99 |

| 1-OTf | - | Toluene | >99 |

| 1-OTf | - | Dichloromethane | 99 |

| 1-OTf | - | Acetonitrile | 28 |

| 1-OTf | - | Methanol (B129727) | 10 |

| Data sourced from a study on the related compound 1-phenyl-2-propyn-1-ol, illustrating the effect of catalytic conditions. rsc.org |

Rupe Rearrangement

The Rupe rearrangement is a related acid-catalyzed reaction that competes with the Meyer-Schuster rearrangement, particularly for tertiary propargyl alcohols. wikipedia.orgslideshare.net This reaction also produces α,β-unsaturated carbonyl compounds but proceeds through a different mechanism involving an enyne intermediate to form α,β-unsaturated methyl ketones. wikipedia.org

The key distinction lies in the substrate: the Rupe rearrangement is characteristic of tertiary alcohols containing an α-acetylenic group, whereas the Meyer-Schuster rearrangement is typical for secondary and primary propargyl alcohols. wikipedia.orgslideshare.net Since this compound is a primary alcohol, it does not undergo the Rupe rearrangement. Instead, it follows the Meyer-Schuster pathway to yield an α,β-unsaturated aldehyde (cinnamaldehyde). wikipedia.org

Formation of Allenes via Direct Transformation

This compound can be directly transformed into substituted allenes, which are compounds featuring two cumulative double bonds (C=C=C). These transformations often involve the reaction of the propargyl alcohol with specific reagents under catalytic conditions. For example, the reaction of 1-phenyl-2-propyn-1-ol and its derivatives with hydrohalic acids in the presence of copper(I) halides (HCuX₂) leads to the formation of 1-halo-3-phenylpropadienes, a class of functionalized allenes. chemchart.com

Transition metals play a crucial role in catalyzing the synthesis of allenes from propargylic precursors. researchgate.net Copper catalysts are particularly noted for their ability to mediate the conversion of propargyl alcohols into haloallenes. chemchart.com Palladium is another versatile metal used in allene (B1206475) synthesis. For instance, a palladium-catalyzed reaction of chloroprene (B89495) with soft nucleophiles can produce functionalized terminal allenes. organic-chemistry.org Gold catalysts have also been employed in coupling reactions between enamines and terminal alkynes to generate allenes, proceeding through a proposed carbene/vinylidene cross-coupling mechanism. nih.gov While not all examples start from this compound specifically, they illustrate the broad utility of transition metal catalysis in accessing the allene framework from related propargylic systems. researchgate.netorganic-chemistry.org

The formation of allenes from propargyl alcohols can proceed through carbocation intermediates, especially under acidic conditions. The general mechanism involves the protonation of the hydroxyl group, which then departs as a water molecule to generate a propargylic carbocation. This cation is resonance-stabilized, with charge delocalized between the acetylenic carbons and the carbon bearing the initial hydroxyl group. A subsequent rearrangement or attack by a nucleophile can lead to the formation of an allene. mdpi.com The stability of this carbocation intermediate is a key factor in directing the reaction pathway towards allene formation versus other potential outcomes. mdpi.com

Metal-Catalyzed Transformations

Beyond the specific rearrangements and allene formations discussed, this compound and related propargyl alcohols are versatile substrates for a variety of other metal-catalyzed transformations. These reactions leverage the reactivity of the alkyne and alcohol functional groups to construct complex molecular architectures.

Examples of such transformations include:

Rhodium-catalyzed reactions: Rhodium catalysts can be used for the synthesis of 1,1-disubstituted indenes from propargyl alcohols and arylboronic acids. This process involves a 1,4-rhodium shift, which outcompetes other potential pathways like β-hydride elimination. acs.org

Palladium-catalyzed reactions: Palladium catalysis is widely used for cross-coupling reactions. While not starting directly from the alcohol, related propargylic systems can be coupled with various partners to form complex products, including substituted allenes and 1,3-dienes. mdpi.comresearchgate.net

Iron-catalyzed reactions: Iron complexes have been used to catalyze the hydrosilylation of aldehydes, a reaction type that can be relevant to the synthesis of alcohols like this compound itself. chemicalbook.com

These metal-catalyzed reactions highlight the synthetic utility of this compound as a building block in organic synthesis, enabling the creation of diverse and valuable chemical structures.

Palladium-Catalyzed Reactions

Palladium catalysts are effective in promoting unique transformations of this compound, including carbon-carbon bond cleavage and subsequent coupling reactions.

C-C Bond Cleavage and Decarbonylative Coupling Reactions

A notable palladium-catalyzed reaction involving this compound is the cleavage of the C(sp3)-C(sp) bond, followed by a decarbonylative coupling with haloarenes to produce diarylacetylenes. This process offers an alternative to traditional Sonogashira cross-coupling reactions. nih.gov

The reaction mechanism is proposed to proceed through a β-hydride elimination pathway rather than a β-carbon elimination. nih.govresearchgate.netresearchgate.net Initially, the palladium catalyst facilitates the oxidation of the primary alcohol to an aldehyde intermediate. This is followed by decarbonylation, where a carbonyl group is removed, and subsequent cross-coupling with a haloarene. nih.govresearchgate.netresearchgate.net

Optimal conditions for this transformation have been identified through systematic screening of various palladium catalysts, ligands, and bases. researchgate.net For the model reaction between this compound and 1-bromo-4-methoxy-benzene, the use of Pd(t-Bu3P)2 as the catalyst, DavePhos as the ligand, and KOtBu as the base in THF at 120 °C under air was found to provide the highest yield of the diarylacetylene product. researchgate.net The choice of a bulky monophosphine ligand like DavePhos is believed to favor the β-hydride elimination process by ensuring an unoccupied coordination site on the palladium center. researchgate.net

Table 1: Optimization of Palladium-Catalyzed Decarbonylative Coupling

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| Pd(OAc)2 (2.5) | - | - | THF | 120 | Low |

| Pd(t-Bu3P)2 (2.5) | XPhos (10) | KOtBu (2.5) | THF | 120 | 20 |

| Pd(t-Bu3P)2 (2.5) | DavePhos (10) | KOtBu (2.5) | THF | 120 | 72 |

This reaction demonstrates a broad substrate scope and good functional group tolerance, making it an efficient method for the synthesis of internal alkynes. nih.govresearchgate.net

Ruthenium-Catalyzed Reactions

Ruthenium complexes catalyze a range of transformations with this compound, including selective reductions and carbonylation reactions.

Propargylic Reduction with Silanes

Thiolate-bridged diruthenium complexes have been shown to be effective catalysts for the chemoselective propargylic reduction of propargylic alcohols, including this compound, using silanes. nih.gov This reaction involves the substitution of the hydroxyl group with a hydride, leading to the formation of the corresponding alkyne. nih.gov

This catalytic system exhibits high selectivity for the propargylic reduction over the competing hydrosilylation reaction, which would yield vinyl silanes. nih.gov The choice of the ruthenium catalyst is crucial; cationic monoruthenium complexes tend to favor hydrosilylation. nih.gov The reaction proceeds smoothly under relatively mild conditions. For instance, treatment of a propargylic alcohol with triethylsilane in the presence of a catalytic amount of a thiolate-bridged diruthenium complex in ClCH2CH2Cl at 80°C results in a good yield of the reduced product. nih.gov

The proposed mechanism involves the formation of a ruthenium hydride species from the silane, which then participates in the reductive displacement of the hydroxyl group.

Hydro-oxycarbonylation

Ruthenium carbonyl complexes, such as [Ru3(CO)12], are known to catalyze the intermolecular hydro-oxycarbonylation of internal alkynes. researchgate.net This reaction involves the addition of a carboxylic acid and carbon monoxide across the alkyne triple bond to form enol esters. While specific studies on this compound are not extensively detailed in the provided search results, the general mechanism and applicability to internal alkynes can be inferred.

The catalytic cycle is believed to involve the coordination of the alkyne to the ruthenium center, followed by the insertion of carbon monoxide and subsequent nucleophilic attack of the carboxylic acid. This process typically results in the syn-addition of the hydroxyl and carboxyl groups across the triple bond, leading to the formation of (E)-enol esters with high stereoselectivity. researchgate.net The efficiency and regioselectivity of the reaction can be influenced by the specific ruthenium catalyst, the carboxylic acid, and the reaction conditions employed.

Copper-Catalyzed Reactions

Copper catalysts are particularly useful in promoting the polymerization of this compound through a unique dehydration mechanism.

Dehydration Polymerization via Cumulene Intermediates

A copper-catalyzed formal dehydration polymerization of propargylic alcohols, including this compound, provides an efficient route to synthesize alkyne polymers. This method proceeds through the in situ generation of cumulene intermediates. organic-chemistry.org

The reaction is initiated by a soft deprotonation of the alcohol followed by a β-elimination of the hydroxyl group, facilitated by the copper catalyst, to form a cumulene species. organic-chemistry.org These highly reactive cumulenes then undergo polymerization via organocopper intermediates. organic-chemistry.org This approach allows for the production of high molecular weight alkyne polymers (with Mn up to 36.2 kg/mol ) in high yields (up to 95%).

The polymerization demonstrates excellent functional group tolerance. Furthermore, this methodology has been extended to a one-pot synthesis of semiconducting head-to-head poly(phenylacetylene) through a polymerization-isomerization sequence.

Table 2: Summary of Catalytic Reactions

| Catalyst Type | Reaction | Key Features |

| Palladium | C-C Bond Cleavage and Decarbonylative Coupling | Forms diarylacetylenes; proceeds via β-hydride elimination. nih.govresearchgate.netresearchgate.net |

| Ruthenium | Propargylic Reduction with Silanes | Selective reduction of OH to H; uses thiolate-bridged diruthenium complexes. nih.gov |

| Ruthenium | Hydro-oxycarbonylation | Forms enol esters from alkynes and carboxylic acids. researchgate.net |

| Copper | Dehydration Polymerization | Proceeds via cumulene intermediates; produces high molecular weight alkyne polymers. organic-chemistry.org |

Silver-Catalyzed Coupling Reactions

This compound and its structural analogs are valuable substrates in silver-catalyzed coupling reactions. These reactions facilitate the formation of new carbon-carbon bonds, leading to more complex molecular architectures. A notable application is the cross-coupling reaction between phenylacetylene (B144264) and various substituted benzaldehydes to synthesize 1,3-diphenyl-2-propyn-1-ol (B158054) derivatives. iau.ir

In these reactions, a silver catalyst, often supported on a material like a magnetic chitosan (B1678972) biopolymer, activates the terminal alkyne. iau.ir The reaction proceeds through the in-situ generation of a silver alkynide intermediate. iau.ir The presence of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh3), is often crucial. The phosphine ligand, acting as an electron donor, increases the electron density on the silver center. This electronic effect weakens the bond between silver and the carbon of the alkynide, thereby enhancing the nucleophilicity of the alkynide and facilitating its addition to the carbonyl group of the aldehyde. iau.ir

Another significant silver-catalyzed process is the three-component coupling of an aldehyde, an alkyne, and an amine to produce propargylic amines. organic-chemistry.org Silver iodide has been shown to effectively catalyze this transformation in water, providing a green chemistry approach that avoids the need for co-catalysts or activators. organic-chemistry.org This method is particularly effective for reactions that involve aliphatic aldehydes. organic-chemistry.org

The table below summarizes the results of a silver-catalyzed coupling reaction between phenylacetylene and various benzaldehydes to yield 1,3-diphenyl-2-propyn-1-ol derivatives, highlighting the efficiency of this method. iau.ir

| Entry | Benzaldehyde (B42025) Substituent | Product | Yield (%) |

| 1 | 4-Br | 1-(4-bromophenyl)-3-phenyl-2-propyn-1-ol | 85 |

| 2 | 4-Cl | 1-(4-chlorophenyl)-3-phenyl-2-propyn-1-ol | 88 |

| 3 | 4-F | 1-(4-fluorophenyl)-3-phenyl-2-propyn-1-ol | 82 |

| 4 | 4-NO2 | 1-(4-nitrophenyl)-3-phenyl-2-propyn-1-ol | 92 |

| 5 | 2-NO2 | 1-(2-nitrophenyl)-3-phenyl-2-propyn-1-ol | 90 |

| 6 | 4-CH3 | 1-(4-methylphenyl)-3-phenyl-2-propyn-1-ol | 84 |

| 7 | H | 1,3-diphenyl-2-propyn-1-ol | 86 |

Gold-Catalyzed Transformations

Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating the alkyne functionality of propargylic alcohols like this compound, enabling a variety of transformations. doi.orgresearchgate.netnih.gov Unlike simple Lewis acids, gold catalysts can act as soft, carbophilic π-acids, activating the carbon-carbon triple bond towards nucleophilic attack. doi.org

One area of significant research is the reaction of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds. doi.orgresearchgate.net The choice of the gold catalytic system and the structure of the dicarbonyl compound can direct the reaction towards different products. doi.orgresearchgate.net For example, sequential C-alkylation/cyclization, C-alkylation/hydration, and O-alkylation/hydration reactions have been observed. doi.org When cyclic 1,3-diones like 1,3-cyclohexanedione (B196179) derivatives are used, the reaction can proceed through a cascade process to form complex heterocyclic structures such as hexahydro-2H-xantene-1,8-diones. doi.org

Gold catalysts are also known to promote the Meyer-Schuster rearrangement of propargylic alcohols. prezi.com This reaction involves the isomerization of a secondary or tertiary propargylic alcohol to an α,β-unsaturated ketone. Gold catalysis allows this rearrangement to occur under mild conditions, offering an advantage over traditional methods that may require harsh reagents. prezi.com Furthermore, gold-catalyzed reactions of propargyl alcohols with various aryl nucleophiles can be tuned to selectively produce different products, including 1,1,3-triarylallenes, diaryl-indenes, and tetraaryl-allyl compounds, through nucleophilic substitution and subsequent hydroarylation steps. researchgate.net

The table below illustrates how the choice of 1,3-dicarbonyl compound influences the outcome of the gold-catalyzed reaction with 1-phenylprop-2-yn-1-ol. doi.org

| 1,3-Dicarbonyl Compound | Catalyst System | Primary Reaction Type |

| 2,4-Pentanedione | Ph3PAuCl/AgOTf | C-Alkylation/Cyclization |

| 1-Phenyl-1,3-butanedione | Ph3PAuCl/AgOTf | C-Alkylation/Hydration |

| 1,3-Cyclopentanedione | Ph3PAuCl/AgOTf | C-Alkylation/Cyclization |

| 1,3-Cyclohexanedione | Ph3PAuCl/AgOTf | O-Alkylation/Hydration |

Mechanistic Studies of Key Transformations

Intermediate Identification and Characterization

The mechanisms of metal-catalyzed reactions involving this compound often proceed through several key intermediates. In gold-catalyzed transformations, the initial step is typically the coordination of the gold(I) catalyst to the alkyne, forming a gold-π-alkyne complex. This coordination activates the alkyne, making it more susceptible to nucleophilic attack.

Following this activation, several intermediates can be formed depending on the reaction pathway. For instance, in reactions leading to allenes or indenes, a propargyl cation stabilized by the gold catalyst is a likely intermediate. researchgate.net The subsequent attack of a nucleophile at either the C1 or C3 position dictates the final product structure. In some cases, gold-vinylidene or gold-carbene intermediates have been proposed, arising from the rearrangement of the initially formed π-complex. While direct spectroscopic characterization of these intermediates is often challenging due to their transient nature, their existence is supported by the observed product distributions and theoretical calculations.

In silver-catalyzed coupling reactions, the formation of a silver alkynide is a well-established intermediate. iau.ir This species is generated by the reaction of the terminal alkyne with a silver salt in the presence of a base. The stability and reactivity of this silver alkynide are crucial for the subsequent nucleophilic addition to the aldehyde. iau.ir

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways provides a detailed, step-by-step description of how reactants are converted into products. For the gold-catalyzed reaction of propargyl alcohols with aryl nucleophiles, a plausible pathway involves the initial gold-π activation of the alkyne. researchgate.net This is followed by a C3 nucleophilic substitution by the aryl nucleophile, leading to an allene intermediate. researchgate.net This allene can then undergo a subsequent intramolecular or intermolecular hydroarylation, also catalyzed by gold, to yield the final indene (B144670) or tetraaryl-allyl products. researchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), can help to map the potential energy surface of these reactions, identifying the transition states and confirming the feasibility of the proposed pathways. nih.gov

In the silver-catalyzed coupling of aldehydes and alkynes, the reaction pathway begins with the formation of the silver alkynide. iau.ir This intermediate then coordinates to the carbonyl oxygen of the aldehyde, followed by the nucleophilic attack of the alkynyl carbon onto the carbonyl carbon. This step proceeds through a cyclic transition state, leading to a silver alkoxide intermediate, which is then protonated upon workup to yield the final propargylic alcohol product.

Role of Catalysts and Ligands in Selectivity and Efficiency

The choice of catalyst and associated ligands plays a pivotal role in controlling the selectivity and efficiency of reactions involving this compound. The catalyst not only accelerates the reaction but also directs it towards a specific outcome among several possibilities.

In gold catalysis, the ligands attached to the gold center are critical. nih.gov Bulky, electron-rich phosphine ligands can enhance the catalyst's stability and reactivity. nih.govsigmaaldrich.com The electronic properties of the ligand can influence the carbophilicity of the gold center, thereby modulating its ability to activate the alkyne. For example, the addition of electron-withdrawing ligands can stabilize the gold complex, preventing the formation of inactive metallic precipitates and leading to higher catalyst turnover numbers. nih.gov Conversely, strongly donating ligands like triphenylphosphine can sometimes inhibit the reaction by forming a very stable complex with the gold, reducing its catalytic activity. nih.gov The choice of the counter-ion in cationic gold complexes also significantly impacts reactivity and selectivity. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed molecular structure determination of 3-phenyl-2-propyn-1-ol, providing precise information about the hydrogen and carbon atomic environments.

1H NMR Spectroscopy

In ¹H NMR spectra of this compound, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.30-7.46 ppm. mpg.de The methylene (B1212753) protons (CH₂) adjacent to the hydroxyl group are observed as a singlet at approximately δ 4.49 ppm, while the hydroxyl proton (-OH) presents as a broad singlet around δ 2.09 ppm. mpg.de The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.30-7.46 | Multiplet |

| CH₂ | 4.49 | Singlet |

Note: Data acquired in CDCl₃. mpg.de

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further structural confirmation by identifying the distinct carbon environments within the molecule. The carbon atoms of the phenyl ring resonate in the aromatic region, typically between δ 122.7 and 131.8 ppm. The acetylenic carbons are found at approximately δ 85.6 and δ 87.1 ppm. mpg.de The carbon of the methylene group (CH₂OH) appears further upfield at around δ 51.5 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (quaternary) | 122.7 |

| Phenyl CH | 128.4 |

| Phenyl CH | 128.9 |

| Phenyl CH | 131.8 |

| Acetylenic C | 85.6 |

| Acetylenic C | 87.1 |

Note: Data acquired in CDCl₃. mpg.de

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is characterized by a prominent broad absorption band in the region of 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The C≡C triple bond of the alkyne group gives rise to a sharp, weaker absorption band around 2230 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the sp³ C-H stretching of the methylene group appears just below this value. Furthermore, characteristic absorptions for the phenyl group can be seen in the 1600-1450 cm⁻¹ region. nist.gov Commercial suppliers often confirm the identity of their product by ensuring the infrared spectrum conforms to a standard. thermofisher.comavantorsciences.comthermofisher.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Alcohol) | 3300-3400 | Strong, broad |

| C≡C (Alkyne) | ~2230 | Weak, sharp |

| C-H (Aromatic) | >3000 | Medium |

| C-H (Alkane) | <3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 132, corresponding to its molecular weight (C₉H₈O). nih.gov A common fragmentation pattern involves the loss of a hydrogen atom, leading to a significant peak at m/z 131. nih.gov Other prominent fragments are often observed at m/z 103, resulting from the loss of the CH₂OH group, and at m/z 77, corresponding to the phenyl cation. nih.gov High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. mpg.de

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique used for separating and identifying volatile compounds. For this compound, GC is employed to separate it from any impurities, and the eluted components are subsequently analyzed by MS. nih.gov This technique is widely used by commercial suppliers to determine the purity of this compound, often requiring a purity of ≥97.0% or higher. avantorsciences.comvwr.com

High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable tool for the analysis and purification of this compound, particularly for less volatile or thermally sensitive derivatives. While specific HPLC methods for the parent compound are less commonly detailed in general literature, it is a standard technique for monitoring reaction progress and for the purification of related compounds. Commercial suppliers may use HPLC to assess purity. chemicalbook.com

Advanced X-ray Diffraction Studies for Solid-State Characterization

Computational Chemistry Studies on 3 Phenyl 2 Propyn 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the intricacies of reactions involving 3-phenyl-2-propyn-1-ol.

Table 1: Computational Methods for Geometry Optimization and Electronic Structure Analysis

| Parameter | Specification |

|---|---|

| Method | Density Functional Theory (DFT) |

| Functional | ωB97X-D |

| Basis Set (Geometry) | def2-SVP |

| Basis Set (Energy) | def2-TZVPPD |

| Solvation Model | SMD (Solvent Model based on Density) with Tetrahydrofuran (THF) |

These calculations confirm the molecule's distinct structure, featuring a phenyl group and an unsaturated alcohol chain, which imparts unique chemical properties and reactivity. chemrxiv.org Analysis of the electronic structure, such as the distribution of electron density, is crucial for predicting sites of reactivity. For instance, in related alkynes, Mulliken charge analysis has been used to identify changes in electron density at reaction sites.

DFT calculations have been crucial in mapping the reaction pathways and identifying the transition states for reactions involving this compound. A notable example is the study of the regioselective anti-silyllithiation reaction with trimethylsilyllithium. chemrxiv.org To clarify the mechanism, the entire energy profile of the reaction was computed.

The calculations revealed the pathway proceeding from the lithium alkoxide of this compound. The energy profile demonstrated the formation of key intermediates and the energy barriers associated with the transition states, ultimately explaining the observed stereoselectivity of the reaction. chemrxiv.org

Table 2: Computed Energy Profile for the Silyllithiation of Lithium Alkoxide of this compound

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Li-alkoxide of 1d + 2e | 0.0 |

| Transition State 1 | TS1_anti | +10.0 |

| Intermediate | INT1_anti | -17.5 |

| Transition State 2 | TS2_anti | -13.0 |

| Product Complex | Complex_anti | -28.9 |

Data derived from the energy profile for silyllithiation of lithium alkoxide of this compound (1d) and trimethylsilyllithium (2e) at the ωB97X-D/def2-TZVPPD with SMD (THF)//ωB97X-D/def2-SVP level of theory. chemrxiv.org

These computations show that the anti-addition pathway is energetically favorable, guiding the stereochemical outcome of the silyllithiation process. chemrxiv.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While MD simulations have been employed to study the supramolecular structures of related phenyl derivatives of butanol isomers, dedicated molecular dynamics studies focusing specifically on this compound are not prominently featured in the surveyed scientific literature. acs.org In other contexts, it has been suggested that MD simulations could be useful for understanding the stability of potential protein-ligand complexes involving this compound. nih.gov

Quantum Chemical Analysis of Reactivity and Selectivity

Quantum chemical calculations, primarily through DFT, provide a deep understanding of the factors governing the reactivity and selectivity of this compound in various transformations. chemrxiv.orgcdnsciencepub.com

In the case of the anti-silyllithiation reaction, DFT calculations were performed to elucidate the origin of the observed high regioselectivity and stereoselectivity. chemrxiv.org The modeling of the reaction between the lithium alkoxide of this compound and trimethylsilyllithium showed that the silyllithium reagent adds across the triple bond in an anti-fashion. chemrxiv.orgresearchgate.net The calculations of the transition state energies for different possible pathways confirmed that the pathway leading to the observed anti-adduct is significantly lower in energy, thus explaining the selectivity of the reaction. chemrxiv.org This type of computational analysis is essential for rationalizing experimental outcomes and for designing new, selective synthetic methods.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecules

The unique combination of an alkyne and an alcohol functional group within one molecule allows 3-phenyl-2-propyn-1-ol to serve as a versatile precursor in the synthesis of a wide array of intricate organic structures. guidechem.com It can undergo reactions such as oxidation, nucleophilic additions, and metal-catalyzed couplings to introduce the phenylpropargyl moiety into larger molecular frameworks. guidechem.comrsc.org

This compound is utilized as a key intermediate in the synthesis of various biologically active compounds. guidechem.com Research has shown its potential role in the development of molecules with bactericidal and fungicidal properties. chemicalbook.com Furthermore, it has been identified as a phenyl acetylene (B1199291) derivative that exhibits an inhibitory effect on nitrification in soil, a process of significant agricultural and environmental importance. chemicalbook.comfishersci.pt Its application in pharmaceutical research is primarily as a structural foundation for creating potential drug candidates. guidechem.com

Propargyl alcohols, including this compound, are highly reactive and useful for synthesizing various heterocyclic compounds through reactions like cycloaddition and cycloisomerization. researchgate.net

Indoles: While direct synthesis from this compound is less common, closely related structures are pivotal in indole (B1671886) synthesis. For instance, the cycloaddition of nitrosoarenes with alkynes like 1-phenyl-1-propyne (B1211112) can produce 3-substituted indoles. uninsubria.it

Triazoles: The compound serves as a direct precursor for 1,2,3-triazole derivatives. An efficient, one-pot, three-step reaction involving this compound, chloroacetyl chloride, and sodium azide (B81097) yields 1,2,3-triazole-fused oxazinones. researchgate.netresearchgate.net This method proceeds through sequential esterification, substitution, and a 1,3-dipolar cycloaddition. researchgate.net

Table 1: One-Pot Synthesis of Triazolo-fused Oxazinone Derivatives from Propargyl Alcohols

| Entry | Starting Propargyl Alcohol (R group) | Product | Yield (%) |

|---|---|---|---|

| 1 | C₆H₅ (this compound) | 3a | 91 |

| 2 | 4-MeOC₆H₄ | 3b | 93 |

| 3 | 2-MeOC₆H₄ | 3c | 88 |

| 4 | 4-MeC₆H₄ | 3d | 91 |

| 5 | 2-MeC₆H₄ | 3e | 86 |

| 6 | 4-BrC₆H₄ | 3g | 86 |

Data sourced from a study on the one-pot synthesis of triazolo-fused oxazinones. researchgate.net

Quinoxalines: Diarylacetylenes, which can be synthesized from this compound, are intermediates in the formation of substituted quinoxalines. rsc.org For example, 2,3-diphenylquinoxaline, a precursor to the antituberculosis drug pyrazinamide, can be synthesized via the cyclization of benzamide (B126) and ortho-chloroaniline with a diarylacetylene. rsc.org

Isoquinolines: this compound is a reactant in the rhodium(III)-catalyzed synthesis of 3-phenylisoquinolines. datapdf.com Additionally, it serves as a foundational molecule for creating more complex fused heterocyclic systems, such as 2-phenyl-2H-pyrazolo[4,3-c]isoquinolines, which have been evaluated for their biochemical properties. nih.gov

A significant application of this compound is its use as an arylacetylene precursor in the palladium-catalyzed synthesis of diarylacetylenes. rsc.org This transformation involves a C–C bond cleavage of the primary alcohol, followed by an alkynyl-aryl cross-coupling with a haloarene. rsc.orgrsc.org The reaction proceeds through the formation of a 3-phenyl-2-propynal intermediate, which then undergoes decarbonylation and coupling. rsc.orgrsc.org This method is noted for its broad substrate scope and tolerance of various functional groups. rsc.org

Table 2: Synthesis of Diarylacetylenes from this compound

| Starting Propargyl Alcohol | Aryl Halide Partner | Diarylacetylene Product | Yield (%) |

|---|---|---|---|

| This compound | 1-Bromo-4-methoxybenzene | 1-Methoxy-4-(phenylethynyl)benzene | 80 |

| 3-(p-Tolyl)prop-2-yn-1-ol | 1-Bromo-4-methoxybenzene | 1-Methoxy-4-(p-tolylethynyl)benzene | 72 |

| 3-(4-(tert-Butyl)phenyl)prop-2-yn-1-ol | 1-Bromo-4-methoxybenzene | 1-(tert-Butyl)-4-((4-methoxyphenyl)ethynyl)benzene | 78 |

| 3-(4-Aminophenyl)prop-2-yn-1-ol | 1-Bromo-4-methoxybenzene | 4-((4-Methoxyphenyl)ethynyl)aniline | 65 |

Data adapted from research on palladium-catalyzed C-C bond cleavage for diarylacetylene synthesis. rsc.org

Polymer Chemistry and Materials Science

The presence of a polymerizable alkyne group makes this compound a person of interest in materials science. cymitquimica.com

Propargyl alcohols are recognized as monomers for creating functional polymers. While the direct homopolymerization of this compound is not extensively documented, its structure is analogous to monomers used in specialized polymer synthesis. For example, phenylacetylene (B144264) derivatives are used to create optically active polymers using rhodium catalysts. scispace.com The alkyne functionality is key to its role as a monomer, particularly in cycloaddition reactions. For instance, AB2 monomers containing both alkyne and azide groups are used to synthesize hyperbranched polymers through 1,3-dipolar cycloadditions. researchgate.net The structure of this compound is suitable for conversion into such monomers, enabling the creation of highly branched polymer architectures. researchgate.net

The incorporation of the this compound unit into polymer chains can impart specific properties. The rigid phenylacetylene core can enhance the thermal stability and mechanical strength of materials. Furthermore, the terminal alkyne group is a versatile handle for post-polymerization modification via "click chemistry." This allows for the covalent attachment of various functional groups, tailoring the polymer's properties for specific applications, such as creating functional materials for electronics or sensors. smolecule.com

Catalysis Research

This compound is a versatile intermediate in a variety of catalytic reactions, primarily in the synthesis of fine chemicals. guidechem.com Its role as a reactant in catalytic partial hydrogenation is a significant area of research. nih.gov This reaction is of industrial interest because the product, cinnamyl alcohol, is a valuable component in perfumes and personal care products. researchgate.net

The process involves the selective hydrogenation of the carbon-carbon triple bond of this compound to a double bond, without over-reducing it to the fully saturated alcohol. nih.gov This is a classic example of a reaction where selectivity is critical. nih.gov Research into continuous-flow hydrogenation processes using catalysts like palladium supported on monolithic structures (Pd@MonoBor) has been conducted to optimize the conversion and selectivity of this transformation. nih.govbeilstein-journals.org Performing these reactions under continuous flow allows for precise control of the contact time between the intermediate and the catalyst, which can enhance selectivity without requiring chemical additives. beilstein-journals.org

The table below summarizes representative data for the continuous-flow partial hydrogenation of this compound.

| Catalyst | Product(s) | Conversion (%) | Selectivity (%) | Reference |

| Pd@MonoBor | Cinnamyl alcohol | >90 | ~50 (cis) | nih.govbeilstein-journals.org |

| Pd@titanate nanotubes | Cinnamyl alcohol | - | High | researchgate.net |

| Pd on silica/titania monoliths | Cinnamyl alcohol | - | Moderate | researchgate.net |

Beyond hydrogenation, this compound serves as an intermediate in other catalytic systems. In the presence of a mercury-based catalyst system (HgO-BF₃·O(C₂H₅)₂), its reaction with alcohols like methanol (B129727) and ethanol (B145695) yields products such as 1-phenyl-3-alkoxy-1-propanone and 1-phenyl-1,1,3-trialkoxypropane. osti.gov In this process, an intermediate organomercury compound, resulting from the addition of mercuric oxide and the alcohol across the triple bond, has been isolated. osti.gov The reaction with propargyl alcohol under similar catalytic conditions can produce a cyclic ketal, 2,5-dimethyl-2,5-bis(3-phenyl-2-propynyloxy)-1,4-dioxane. osti.gov

Interestingly, this compound can also be the product of a catalytic process. For example, it was formed with a 77% yield during the hydrosilylation of α-bromo cinnamaldehyde (B126680) with (EtO)₃SiH, catalyzed by a pincer-ligated iron hydride complex, via a process involving the elimination of HBr. kit.edu

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems

The transformation of 3-Phenyl-2-propyn-1-ol is a fertile ground for the development and application of novel catalytic systems. Research is moving beyond traditional methods to explore more efficient, selective, and robust catalysts for its various reactions.

One area of investigation involves the use of unique catalytic systems for specific transformations. For instance, the reaction of this compound with alcohols in the presence of a HgO-BF₃·O(C₂H₅)₂ catalytic system has been shown to produce a cyclic ketal, 2,5-dimethyl-2,5-bis(3-phenyl-2-propynyloxy)-1,4-dioxane. osti.gov This same system can also lead to linear products like 1-phenyl-3-alkoxy-1-propanone and 1-phenyl-1,1,3-trialkoxypropane, depending on the reaction conditions. osti.gov

Palladium nanoparticles (PdNPs) represent another frontier in the catalysis of this compound. Dendron-stabilized PdNPs have demonstrated good activity and selectivity for the mono-hydrogenation of alkynes. scispace.com Notably, the structure of the dendron branches was found to influence the competitive hydrogenation between this compound and 1-phenyl-1-propyne (B1211112), highlighting the role of the catalyst's nano-environment. scispace.com

Furthermore, research into ruthenium-based catalysts is uncovering new synthetic pathways. Ruthenium-indenylidene complexes, derived from related propargylic alcohols, are effective in olefin metathesis. researchgate.net Additionally, combined ruthenium and platinum catalytic systems can be used to convert propargylic alcohols like this compound into substituted furans. semanticscholar.org These examples underscore a trend towards developing highly specialized and multi-metal catalytic systems to control the reactivity of this versatile substrate.

| Catalytic System | Reaction Type | Products | Reference |

|---|---|---|---|

| HgO-BF₃·O(C₂H₅)₂ | Reaction with alcohols | Cyclic ketals and linear ketones/acetals | osti.gov |

| Dendron-stabilized Palladium Nanoparticles (PdNPs) | Competitive Hydrogenation | Mono-hydrogenated products | scispace.com |

| Ruthenium-indenylidene complexes | Olefin Metathesis | Metathesis products | researchgate.net |

| Ruthenium and Platinum complexes | Sequential reaction with ketones | Substituted furans | semanticscholar.org |

Development of Sustainable and Environmentally Benign Syntheses

In line with the principles of green chemistry, a significant research thrust is the development of sustainable methods for synthesizing and transforming this compound and related compounds. This involves minimizing waste, avoiding hazardous reagents, and using renewable resources.

A promising approach is the use of biocatalysis. For the closely related compound 1-phenyl-2-propyn-1-ol (B147433), kinetic resolution has been achieved using lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), in non-aqueous media. nih.gov This enzymatic process, which can be enhanced by microwave irradiation, offers a green, clean, and scalable alternative to chemical methods for producing enantiomerically pure chiral alcohols. nih.gov The principles of this biocatalytic resolution are highly relevant for developing sustainable routes to chiral derivatives of this compound.

Another key strategy is the move towards transition-metal-free reactions. The O-phenylation of this compound has been successfully achieved using diaryliodonium triflates under mild, metal-free conditions. researchgate.net This reaction serves as a starting point for the one-pot synthesis of various iodo-substituted chromenes. researchgate.net Similarly, the use of abundant and less toxic metals like iron is being explored. Iron-catalyzed intramolecular cross-dehydrogenative arylation (CDA) has been developed as an environmentally benign method to construct C-C bonds in related systems, offering a pathway to complex molecules like 1-arylnaphthalenes and 4-arylcoumarins. researchgate.net

Applications in Supramolecular Chemistry and Nanotechnology

The distinct molecular architecture of this compound makes it an interesting candidate for applications in supramolecular chemistry and nanotechnology.

In supramolecular chemistry, the focus is on non-covalent interactions that guide the assembly of molecules into larger, organized structures. A study directly investigating this compound found that while it can form hydrogen-bonded clusters, the presence of the bulky phenyl group significantly reduces the number of hydrogen bonds and the size of these clusters compared to simpler alcohols. acs.org It was demonstrated that even highly sterically hindered molecules can self-organize into nanosized clusters, though the degree of order is diminished. acs.org This interplay between hydrogen bonding (O-H···O) and competing π–π stacking interactions from the phenyl rings is a key area for further research, potentially leading to the design of new self-assembling materials with tunable properties. acs.org

In the realm of nanotechnology, this compound serves as a probe substrate for studying the catalytic properties of nanomaterials. As mentioned previously, dendron-stabilized palladium nanoparticles (PdNPs) have been used to catalyze its hydrogenation. scispace.com The study of how the nanoparticle's surface and stabilizing ligands interact with the hydroxyl group and the alkyne functionality of this compound provides valuable insights into catalyst design and function at the nanoscale. scispace.com

Further Computational Modeling for Predictive Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of this compound. These theoretical models provide insights into molecular structure, electronic properties, and reaction mechanisms that are often difficult to obtain through experiments alone.

DFT calculations can be employed to predict the regioselectivity in coupling reactions involving this compound. For related phenylpropargyl species, DFT has been used to simulate electronic transitions and validate experimental spectra, leading to a more refined understanding of their electronic structures.

Furthermore, computational studies have been crucial in elucidating complex reaction mechanisms. For the gold(I)-catalyzed rearrangement of the isomeric 1-phenyl-2-propyn-1-ol, a computational study revealed an unexpected reaction pathway involving a gold-oxetene intermediate, rationalizing experimentally observed solvent and counterion effects. Applying such predictive modeling to the reactions of this compound could accelerate the discovery of new reactions and catalysts, optimize reaction conditions, and guide the design of novel derivatives with desired properties.

| Computational Method | Application Area for this compound & Related Compounds | Potential Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Prediction of regioselectivity in coupling reactions | Guidance for synthetic experiment design | |

| DFT | Simulation of electronic spectra | Refined understanding of electronic structure | |

| Mechanistic DFT Studies | Elucidation of complex reaction pathways (e.g., gold-catalyzed rearrangements) | Rationalization of experimental outcomes, catalyst improvement |

Q & A

Q. What are the common synthetic routes for 3-Phenyl-2-propyn-1-ol in academic research?

The compound is frequently synthesized via palladium-catalyzed cross-coupling reactions. For example, hydroalumination of enynols followed by coupling with aryl iodides has been optimized to minimize reduction byproducts. Reaction variables such as catalyst loading, solvent choice, and temperature are critical for yield optimization . Additional methods include partial hydrogenation of alkynes under controlled conditions, though selectivity challenges must be addressed .